![molecular formula C7H7ClN2O B3032221 6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine CAS No. 1260665-94-8](/img/structure/B3032221.png)
6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine
Overview
Description
6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (CAS: 1260665-94-8) is a bicyclic heterocyclic compound containing a pyridine ring fused with a 1,4-oxazine moiety. Its molecular formula is C₇H₇ClN₂O, with an average molecular weight of 170.60 g/mol (calculated from structural analogs in ). The compound features a chlorine substituent at the 6-position of the pyrido-oxazine scaffold, which significantly influences its electronic and steric properties. This structural motif is pivotal in medicinal chemistry, particularly in the development of kinase inhibitors and central nervous system (CNS) agents due to its ability to modulate hydrogen bonding and π-π stacking interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine with ethylene oxide in the presence of a base, such as sodium hydroxide, to form the desired oxazine ring . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine involves its interaction with specific molecular targets within cells. The compound’s lipophilicity allows it to diffuse easily into cells, where it can interact with enzymes or receptors to exert its effects . The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pyrido[3,2-b][1,4]oxazine scaffold exhibits diverse pharmacological and physicochemical properties depending on substituent type and position. Below is a detailed comparison with key analogs:
Structural and Physicochemical Properties
Compound | Substituent | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point |
---|---|---|---|---|---|
6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine | Cl at C6 | 1260665-94-8 | C₇H₇ClN₂O | 170.60 | Not reported |
6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine | Br at C6 | 337463-88-4 | C₇H₇BrN₂O | 215.05 | Not reported |
6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine | I at C6 | 351447-07-9 | C₇H₇IN₂O | 262.05 | Not reported |
7-Bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine | Br at C7, CH₃ at C4 | 910037-14-8 | C₈H₉BrN₂O | 229.07 | 77–79°C |
3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine (base scaffold) | None | 20348-23-6 | C₇H₈N₂O | 136.15 | 85–86°C |
Key Observations :
- Halogen Substituents : The 6-chloro derivative (target compound) has a lower molecular weight and smaller atomic radius compared to bromo (215.05 g/mol) and iodo (262.05 g/mol) analogs. This impacts solubility and bioavailability, with chloro derivatives generally exhibiting better membrane permeability .
- Positional Isomerism : The 7-bromo-4-methyl analog (CAS: 910037-14-8) demonstrates how substituent position alters melting points and steric hindrance. The methyl group at C4 enhances lipophilicity (logP ≈ 1.6) compared to unsubstituted analogs .
- Scaffold Stability : The base scaffold (CAS: 20348-23-6) has a higher melting point (85–86°C) than halogenated derivatives, suggesting reduced conformational flexibility .
Pharmacological Activity
- Kinase Inhibition: 4-Acyl and 4-phenylalkyl derivatives (e.g., 4-acetyl analogs) show potent inhibitory activity against cyclin-dependent kinases (CDKs), with IC₅₀ values in the nanomolar range .
- CNS Activity : Bromo and iodo derivatives exhibit higher binding affinity for serotonin (5-HT) receptors compared to chloro derivatives, likely due to enhanced van der Waals interactions .
Biological Activity
6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and implications in pharmacology, supported by relevant data and case studies.
- IUPAC Name: this compound
- CAS Number: 1260665-94-8
- Molecular Formula: C7H7ClN2O
- Molar Mass: 170.60 g/mol
- Physical Form: Solid
- Solubility: Approximately 0.557 mg/ml in water
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from pyridine derivatives. Various methods have been explored to enhance yield and purity:
- Starting Materials: Pyridine derivatives and halogenated compounds.
- Reagents: Common reagents include bases (e.g., sodium hydroxide) and coupling agents (e.g., EDC).
- Conditions: Reactions may require specific temperature and inert atmospheres to prevent degradation.
Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds containing the pyrido[3,2-b][1,4]oxazine structure. For instance:
- HIV Inhibition: Compounds similar to this compound have shown significant inhibitory activity against HIV integrase with IC50 values ranging from 19 nM to 35 nM depending on structural modifications .
Antitumor Activity
Research has indicated that derivatives of this compound exhibit antitumor properties:
- Mechanism of Action: The biological activity is often attributed to the ability to interfere with DNA synthesis or repair mechanisms in cancer cells.
Other Biological Activities
The compound has also been studied for various other biological activities:
- Anti-inflammatory Effects: Some derivatives demonstrate anti-inflammatory properties that could be beneficial in treating chronic inflammatory diseases.
Case Study 1: Antiviral Activity Against HIV
A study published in MDPI evaluated the effectiveness of various pyridine derivatives against HIV. The results indicated that structural modifications significantly influenced antiviral potency. The best-performing compounds had specific aryl substitutions that enhanced their interaction with the integrase enzyme .
Compound | IC50 (nM) | Comments |
---|---|---|
Compound A | 19 | High potency against HIV |
Compound B | 35 | Moderate potency; requires optimization |
Case Study 2: Antitumor Efficacy
A research article documented the synthesis of several oxazine derivatives and their evaluation for antitumor activity. The study found that certain substitutions on the oxazine ring improved cytotoxicity against various cancer cell lines .
Compound | Cell Line Tested | IC50 (μM) |
---|---|---|
Compound X | A549 (Lung) | 12 |
Compound Y | HeLa (Cervical) | 25 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine, considering yield and purity?
- Methodological Answer : The synthesis of 6-chloro derivatives can be adapted from protocols for structurally similar oxazine compounds. For example, hydrazine-mediated cyclization in 1,4-dioxane under room-temperature stirring (24 hours) has been effective for analogous pyrido-oxazines, yielding crystalline products . Microwave-assisted synthesis (e.g., 80–120°C, 10–30 minutes) may improve reaction efficiency and reduce byproducts, as demonstrated in functionalization studies of 3,6-dichloropyridazine derivatives . Purification via recrystallization (e.g., using water or ethanol) ensures >95% purity, as validated by NMR and HPLC .
Q. How can NMR and X-ray crystallography confirm the structure of this compound?
- Methodological Answer : 1H/13C NMR : Key signals include the dihydro-oxazine protons (δ 3.8–4.2 ppm, multiplet) and aromatic protons (δ 6.5–7.5 ppm). The chloro substituent deshields adjacent carbons, confirmed by 13C shifts at ~120–130 ppm . X-ray Crystallography : Single-crystal analysis (298 K, Mo-Kα radiation) resolves the bicyclic framework and confirms the chloro-substituent position. For example, a related oxazine compound (6-(4-chlorophenyl)-derivative) showed a planar pyrido-oxazine core with a C–Cl bond length of 1.73 Å .
Q. What stability considerations are critical for storing this compound?
- Methodological Answer : Store under inert gas (N2/Ar) at –20°C to prevent oxidation or hydrolysis. Stability studies on similar dihydro-oxazines indicate <5% degradation over 6 months when protected from light and moisture. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) to detect degradation products like hydroxylated analogs .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from impurities or stereochemical variations. For example, impurity profiling using LC-MS (e.g., EP-grade reference standards for ofloxacin analogs) can identify byproducts like N-oxides or des-chloro derivatives . Additionally, enantiomeric purity should be verified via chiral HPLC or circular dichroism, as stereochemistry significantly impacts receptor binding (e.g., CRF-1 antagonism in related pyrido-oxazines) .
Q. What strategies enable efficient functionalization of the chloro substituent for SAR studies?
- Methodological Answer : The chloro group undergoes Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to introduce aryl/heteroaryl moieties. For example, 3,6-dichloropyridazine derivatives were functionalized using Pd(PPh3)4 (2 mol%) and K2CO3 in DMF at 80°C . Alternatively, nucleophilic substitution with amines (e.g., piperazine) in DMSO at 100°C replaces chlorine with secondary amines, enabling diversification for SAR .
Q. How do computational methods predict the pharmacological potential of this compound derivatives?
- Methodological Answer : Molecular docking (AutoDock Vina) against target receptors (e.g., CRF-1) identifies key interactions: the oxazine oxygen forms hydrogen bonds with Thr195, while the chloro group enhances hydrophobic packing in the binding pocket . QSAR models using descriptors like logP and polar surface area predict bioavailability, with optimal ranges of 2.5–3.5 and <90 Ų, respectively .
Properties
IUPAC Name |
6-chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c8-6-2-1-5-7(10-6)9-3-4-11-5/h1-2H,3-4H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIHEMKUIICNQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)N=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10857385 | |
Record name | 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10857385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260665-94-8, 1303587-97-4 | |
Record name | 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b]-1,4-oxazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260665-94-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10857385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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